1,3,5-tris(4-phenylphenyl)benzene
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Overview
Description
1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- is a complex organic compound with a highly conjugated structure. This compound is known for its unique properties, making it a subject of interest in various fields of scientific research, including materials science and organic chemistry.
Mechanism of Action
Target of Action
It has been suggested that it may have potential anticancer properties by targeting dna .
Mode of Action
It is used in the synthesis of two-dimensional covalent organic frameworks
Biochemical Pathways
It is used in the synthesis of porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants .
Result of Action
It is used in the fabrication of high-efficiency organic light-emitting diodes (oleds) .
Action Environment
The action, efficacy, and stability of 1,3,5-Tris(4-biphenylyl)benzene can be influenced by environmental factors. For instance, the synthesis of a two-dimensional covalent organic framework from this compound under ultra-high vacuum conditions is shown to be dependent on the choice of substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- typically involves multiple steps of coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, sulfuric acid
Major Products
The major products formed from these reactions include quinone derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological macromolecules.
Industry: It is used in the production of high-performance materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,1’4’,1’‘4’‘,1’‘’4’‘’,1’‘’'-Quinquephenyl: Similar in structure but lacks the biphenyl substituent.
1,3,5-Tris [4-amino (1,1-biphenyl-4-yl)]benzene: Another complex aromatic compound with different substituents.
5’‘- (3’,5’-diformyl- [1,1’-biphenyl]-4-yl)- [1,1’4’,1’‘3’‘,1’‘’4’‘’,1’‘’‘-quinquephenyl]-3,3’‘’‘,5,5’‘’'-tetracarbaldehyde: A derivative with additional formyl groups.
Uniqueness
1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties .
Properties
IUPAC Name |
1,3,5-tris(4-phenylphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30/c1-4-10-31(11-5-1)34-16-22-37(23-17-34)40-28-41(38-24-18-35(19-25-38)32-12-6-2-7-13-32)30-42(29-40)39-26-20-36(21-27-39)33-14-8-3-9-15-33/h1-30H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVSTFBKPNZCNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-64-3 |
Source
|
Record name | NSC30664 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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